1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

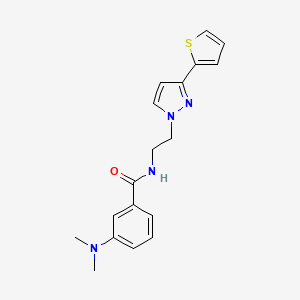

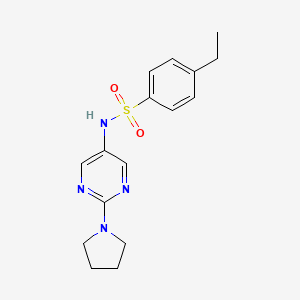

“1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid” is a chemical compound with the molecular formula C17H13NO4 and a molecular weight of 295.29 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid” consists of a phenylethyl group attached to an isoindoline ring, which has two carbonyl (C=O) groups at the 1,3-positions and a carboxylic acid (COOH) group at the 5-position .Scientific Research Applications

Organotin(IV) Carboxylates Synthesis and Crystal Structures

A study focused on the synthesis and characterization of organotin carboxylates based on amide carboxylic acids, showcasing the versatility of similar structures in forming diverse molecular architectures. These compounds, including derivatives like 4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid, were analyzed via elemental analysis, IR, NMR spectroscopy, and X-ray crystallography. The research highlighted their supramolecular structures built through hydrogen bonds and π⋯π interactions, indicating their potential in material science and coordination chemistry (Xiao et al., 2013).

Antitumor Activities and Fluorescence of Organotin Carboxylates

Another study elaborated on the antitumor activities and fluorescence properties of drumlike p-methylphenyltin carboxylates. These compounds, synthesized from 3-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-propionic acid and its derivatives, displayed hexanuclear cage structures. Their biological and fluorescence studies revealed potential applications in medical imaging and cancer therapy, emphasizing the compound's relevance in biomedical research (Xiao et al., 2019).

Heparanase Inhibitors for Anti-Angiogenic Effects

Research into 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives introduced a novel class of small molecule heparanase inhibitors. These compounds demonstrated potent inhibitory activity and selectivity over human beta-glucuronidase, along with anti-angiogenic effects. This study presents significant implications for therapeutic agent design targeting cancer and other diseases associated with angiogenesis and heparanase activity (Courtney et al., 2004).

Synthesis of Isoindoline-Fused Heterocycles

A publication detailed the application of related carboxylic acid compounds for the preparation of saturated isoindole-fused heterocycles. This synthetic approach led to the formation of diverse diastereomeric isoindolo derivatives, contributing valuable insights into organic chemistry and offering potential routes for the development of new chemical entities with varied biological activities (Stájer et al., 2002).

Herbicidal Activity of Isoindoline-Dione Derivatives

Investigation into isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group unveiled their promising herbicidal activities. The study's findings suggested these compounds' efficacy against various weeds, demonstrating the chemical's potential in agricultural applications (Huang et al., 2009).

properties

IUPAC Name |

1,3-dioxo-2-(1-phenylethyl)isoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-10(11-5-3-2-4-6-11)18-15(19)13-8-7-12(17(21)22)9-14(13)16(18)20/h2-10H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRNOMMOXNXUPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2585532.png)

![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2585534.png)

![3-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2585536.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2585539.png)

![Methyl 2-[1-[2-(3-methylanilino)-2-oxoethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate](/img/structure/B2585540.png)

![4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2585545.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2585546.png)